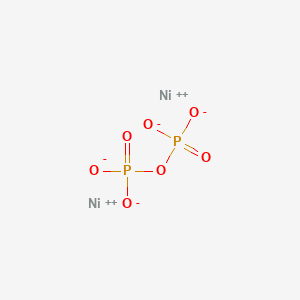

nickel(2+);phosphonato phosphate

Description

Contextualization within Transition Metal Phosphates and Related Framework Materials

Nickel(II) phosphonato phosphate (B84403) belongs to the larger class of materials known as metal phosphonates (MPs). mdpi.com These are inorganic-organic hybrid polymeric materials formed by the coordination of phosphonate (B1237965) ligands with metal ions, resulting in extended structures with varying dimensionalities. mdpi.com The study of metal phosphonates began in earnest in 1978, and since then, the field has grown considerably, driven by the potential for applications in areas such as ion exchange, catalysis, and proton conduction. mdpi.com

Transition metal phosphates, including those of nickel, are particularly interesting due to their unique physicochemical properties. researchgate.net Compared to their oxide counterparts, the phosphate groups in these compounds offer flexible coordination with diverse orientations, making them an ideal platform for designing active materials for various applications. researchgate.net The strong affinity between the phosphonate moiety and metal ions, however, often leads to the formation of dense, layered structures, which can present a challenge when open, porous frameworks are desired. mdpi.com

Interdisciplinary Significance of Nickel(II) Phosphonato Phosphate Compounds in Advanced Materials Science

The importance of nickel(II) phosphonato phosphate and related compounds extends across several scientific disciplines. In materials science, they are investigated for their potential in creating nanoporous materials with controlled morphology and high surface area. researchgate.net These materials are synthesized by the calcination of corresponding phosphonates, where the organic component is thermally removed to create a porous structure. researchgate.net Such materials have promising applications in energy storage, catalysis, and adsorption. researchgate.net

The development of porous metal phosphates and phosphonates is a key area of research, as these materials can be engineered to have hierarchical structures with interconnected micropores, mesopores, and macropores. researchgate.net This controlled porosity is crucial for applications that rely on a high degree of control over the material's interface. researchgate.net

Overview of Key Research Areas and Challenges for Scholarly Investigation

Current research on nickel(II) phosphonato phosphate and similar materials is focused on several key areas. One major area is the synthesis of novel compounds with specific structural and functional properties. nih.gov This includes the use of co-ligands to create complex nickel phosphonate clusters with interesting magnetic properties. nih.govresearchgate.net For instance, research has shown that the use of pyridonates and carboxylates as co-ligands can lead to the formation of nickel phosphonate complexes with dominant antiferromagnetic exchange interactions. nih.gov

A significant challenge in this field is the synthesis of permanently porous structures. mdpi.com While progress has been made, identifying the right combination of metal, linker, and synthetic conditions to generate these open frameworks remains a difficult task. mdpi.com High-throughput synthesis methods are being increasingly employed to accelerate the discovery of new compounds and optimize reaction parameters. mdpi.com

Another challenge lies in overcoming the low intrinsic catalytic efficiency and electronic conductivity of some transition-metal phosphates and phosphonates. researchgate.net Research is focused on strategies such as tuning the coordination environment of the transition metal center, optimizing electronic structures, and creating heterostructures to enhance their performance in applications like electrocatalysis. researchgate.net The development of cost-effective and scalable synthesis methods for these materials is also a critical area of investigation. researchgate.net

Detailed Research Findings

The synthesis of nickel(II) phosphonate complexes often involves high-temperature hydrothermal methods. nih.gov Researchers have successfully synthesized various nickel phosphate and phosphonate compounds, including those with co-ligands, leading to a range of structural motifs and magnetic behaviors. nih.govnih.gov

| Compound Formula | Synthetic Method | Key Structural Features | Magnetic Properties | Reference |

| Ni10(chp)4(Hchp)4.5(O3P(t)Bu)3(Piv)5(HPiv)2(OH)6(H2O)4.5·0.5MeCN·2.5H2O | Use of pivalic acid and 6-chloro-2-pyridonate as co-ligands | Tetra-capped trigonal prismatic metallic core | Dominant antiferromagnetic exchange | nih.gov |

| Ni12(chp)12(Hchp)2(PhPO3)2(Piv)5(HPiv)2(OH)2(H2O)6·4.5MeCN·2H2O | Use of pivalic acid and 6-chloro-2-pyridonate as co-ligands | Hexa-capped trigonal prismatic metallic core | Dominant antiferromagnetic exchange | nih.gov |

| [Ni10(chp)6(O3PCH2Ph)2(Piv)8(F)2(MeCN)4] | Use of pivalic acid and 6-chloro-2-pyridonate as co-ligands | Three face-sharing octahedra in the metallic and phosphorus core | Dominant antiferromagnetic exchange | nih.gov |

| Ni2(PO4)(OH) | High-temperature hydrothermal synthesis (600-650 °C) | Quasi-one-dimensional Ni2+ containing chains | Slow antiferromagnetic ordering, potential Haldane-like material | nih.gov |

| NaNiPO4 | High-temperature hydrothermal synthesis (600-650 °C) | Quasi-one-dimensional Ni2+ containing chains | Antiferromagnetic ordering near 18 K | nih.govrsc.org |

These findings highlight the versatility of synthetic approaches in tuning the structural and magnetic properties of nickel phosphonate and phosphate compounds. The exploration of different co-ligands and reaction conditions continues to be a fruitful area of research, leading to the discovery of new materials with potentially valuable applications.

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of nickel(II) phosphate due to their versatility in controlling the size, shape, and crystallinity of the final product. These techniques involve the reaction of nickel and phosphate precursors in a liquid medium under controlled conditions.

Hydrothermal and Solvothermal Techniques for Controlled Crystallization

Hydrothermal and solvothermal syntheses are powerful methods for producing crystalline materials from aqueous or non-aqueous solutions, respectively, in sealed vessels at elevated temperatures and pressures. These techniques facilitate the dissolution and recrystallization of materials, enabling precise control over the crystal structure and morphology.

In a typical hydrothermal synthesis of nickel phosphate, a nickel salt, such as nickel nitrate (B79036) or nickel chloride, is reacted with a phosphate source, like phosphoric acid or ammonium (B1175870) dihydrogen phosphate. The reaction is carried out in an autoclave at temperatures ranging from 100 to 250 °C for several hours to a few days. The morphology of the resulting nickel phosphate can be tuned by adjusting parameters such as the pH, temperature, reaction time, and the presence of structure-directing agents or surfactants. For instance, the synthesis of Ni₂₀[(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12H₂O nanorods has been successfully achieved through a one-pot hydrothermal reaction. researchgate.net Similarly, nickel phosphate hydrate (NiPh) microplates have been deposited on 3D Ni-foam using a facile hydrothermal method, with the reaction time influencing the microstructure. researchgate.net High-temperature hydrothermal synthesis at 600–650 °C has been employed to prepare novel nickel-phosphate structures such as Ni₂(PO₄)(OH), Ni₇(PO₄)₃(HPO₄)(OH)₃, and NaNiPO₄, which exhibit quasi-one-dimensional Ni²⁺ containing chains. acs.org

Solvothermal synthesis follows a similar principle but utilizes organic solvents instead of water. This allows for reactions to be carried out at higher temperatures and can influence the resulting crystal phase and morphology due to the different solvent properties, such as polarity and boiling point.

| Parameter | Value | Resulting Morphology/Phase | Reference |

| Temperature | 100-250 °C | Varies (nanorods, microplates) | researchgate.net |

| Reaction Time | 2, 4, and 6 hours | Varied microstructures of NiPh | researchgate.net |

| Temperature | 600-650 °C | Quasi-1D chains (Ni₂(PO₄)(OH), etc.) | acs.org |

| Precursors | Nickel salt, Phosphate source | Crystalline nickel phosphate | researchgate.netacs.org |

Wet Chemical Precipitation Processes

Wet chemical precipitation is a straightforward and scalable method for synthesizing nickel phosphate. This technique involves the mixing of aqueous solutions of a soluble nickel salt (e.g., nickel nitrate hexahydrate) and a phosphate salt (e.g., diammonium hydrogen phosphate) to induce the precipitation of insoluble nickel phosphate.

The key to controlling the properties of the precipitate lies in the careful management of reaction parameters such as pH, temperature, precursor concentration, and the rate of addition of the precipitating agent. For instance, the synthesis of nickel cobalt phosphate (NiCoP) nanoparticles has been achieved through a co-precipitation method at varying precursor concentrations (0.1 M to 0.5 M), resulting in amorphous phases with nanoflake-like morphology. researchgate.net The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) and polymers like polyvinylpyrrolidone (PVP) in the precipitation process can help control particle size and prevent agglomeration. academicjournals.org The process typically involves dissolving the nickel precursor, adjusting the pH, and then adding the precipitating agent, followed by aging, washing, and drying of the precipitate.

| Precursor (Nickel) | Precursor (Phosphate) | Precipitating Agent | Surfactant/Polymer | Resulting Product | Reference |

| Nickel Nitrate Hexahydrate | Diammonium Hydrogen Phosphate | Sodium Hydroxide (B78521) | - | NiO Nanoparticles | nanobioletters.com |

| Nickel Chloride | - | Hydrazine | SDS/PVP | Nano-structured Ni particles | academicjournals.org |

| Nickel Nitrate | Niobium Oxalate | - | - | NixNb1-xO Nanoparticles | researchgate.net |

Sol-Gel Routes for Amorphous and Crystalline Phases

The sol-gel method is a versatile low-temperature synthesis technique that allows for the production of both amorphous and crystalline nickel phosphate with high purity and homogeneity. This process involves the transition of a colloidal solution (sol) into a gel-like network, followed by drying and thermal treatment to obtain the final product.

The synthesis typically starts with a nickel precursor, such as nickel acetate or nickel nitrate, and a phosphorus precursor, like triethyl phosphate or phosphoric acid, dissolved in a suitable solvent, often an alcohol. The hydrolysis and condensation reactions are initiated by the addition of a catalyst, usually an acid or a base. The properties of the final material, including its phase (amorphous or crystalline), are highly dependent on the water-to-precursor ratio, the pH of the solution, and the final annealing temperature. For instance, amorphous nickel phosphate can be synthesized and subsequently transformed into various crystalline phases (Ni₁₂P₅, Ni₂P, and Ni₅P₄) by controlling the annealing temperature. nih.govacs.orgnih.gov Lower calcination temperatures generally favor the formation of amorphous phases, while higher temperatures promote crystallization. mdpi.com

| Nickel Precursor | Phosphorus Precursor | Solvent | Annealing Temperature | Resulting Phase | Reference |

| Ni(acac)₂ | Trioctylphosphine (TOP) | Oleylamine, Dioctyl ether | 215 °C | Amorphous NiₓPᵧ | nih.govacs.org |

| Ni(acac)₂ | Trioctylphosphine (TOP) | Oleylamine, Dioctyl ether | 280 °C | Crystalline Ni₁₂P₅ | nih.govacs.org |

| Ni(acac)₂ | Trioctylphosphine (TOP) | Oleylamine, Dioctyl ether | 315 °C | Crystalline Ni₂P | nih.govacs.org |

| Nickel Nitrate Hexahydrate | - | - | 550 °C | NiO Nanoparticles | researchgate.net |

Chemical Bath Deposition for Thin Film Preparation

Chemical bath deposition (CBD) is an economical and straightforward technique for depositing thin films of materials onto a substrate from an aqueous solution. This method is particularly suitable for large-area deposition and operates at relatively low temperatures.

For the preparation of nickel phosphate thin films, a substrate is immersed in a chemical bath containing a nickel salt, a phosphate source, and a complexing agent to control the release of nickel ions. The deposition occurs through a controlled chemical reaction in the solution, leading to the formation of a solid film on the substrate. The thickness and morphology of the film can be controlled by adjusting the deposition time, temperature, pH of the bath, and the concentration of the precursors. A study on the effect of different phosphate precursors in a CBD process demonstrated that the structure of the resulting nickel phosphate thin films could be tuned from crystalline to amorphous, which in turn influenced their electrochemical properties. researchgate.net For example, reproducible and economic CBD has been used to deposit nickel phosphate thin films on stainless steel substrates for supercapacitor applications. researchgate.net

Template-Assisted and Self-Templated Synthesis Strategies

To fabricate nickel phosphate with more complex and controlled architectures, particularly one-dimensional (1D) nanostructures, template-assisted and self-templated synthesis strategies are employed. These methods utilize pre-existing structures to guide the formation of the desired morphology.

Fabrication of One-Dimensional Nanostructures (e.g., Nanowires, Nanotubes, Nanopins)

Template-assisted synthesis involves the use of a sacrificial template with a defined morphology, such as porous membranes or nanorods of another material, to direct the growth of the desired nanostructure. After the nickel phosphate is formed within or around the template, the template is selectively removed, leaving behind a hollow or solid 1D nanostructure.

Self-templating is a more elegant approach where the initial precursor material transforms into the final nanostructure, with a part of the precursor acting as a template that is consumed or reconfigured during the reaction. For example, hollow 1D metal phosphate structures can be created using colloidal particles as templates. researchgate.net In a specific instance, different forms of nickel phosphate with microflower structures were synthesized using a self-templated method with varying volumes of triethyl phosphate. bohrium.com Another approach has demonstrated the fabrication of nickel phosphate single-walled nanotubes by utilizing alkali metal ions to control the growing process. researchgate.net While the synthesis of nickel phosphate nanowires and nanotubes is well-documented, the fabrication of "nanopins" is less commonly reported and may refer to a specific pointed-tip nanorod morphology.

| Synthesis Method | Template/Strategy | Resulting Nanostructure | Key Parameters | Reference |

| Self-Templated | Colloidal particles | Hollow 1D metal phosphate | Template size | researchgate.net |

| Self-Templated | Varying triethyl phosphate volumes | Microflower structures | Volume of triethyl phosphate | bohrium.com |

| Template-Assisted | Alkali metal ions | Single-walled nanotubes | Type of alkali metal ion | researchgate.net |

Unraveling the Synthesis of Nickel(2+);phosphonato phosphate: A Comprehensive Review

The synthesis of advanced inorganic materials with tailored properties is a cornerstone of modern materials science. Among these, this compound holds significant interest due to its potential applications in catalysis, energy storage, and electronics. This article delves into the intricate synthetic methodologies, precursor chemistry, and mechanistic pathways that govern the formation of this intriguing nickel-based compound. We will explore the development of complex architectures, sustainable synthesis routes, and the fundamental chemical principles that control the final product's characteristics.

Structure

2D Structure

Properties

CAS No. |

14448-18-1 |

|---|---|

Molecular Formula |

Ni2O7P2 |

Molecular Weight |

291.33 g/mol |

IUPAC Name |

nickel(2+);phosphonato phosphate |

InChI |

InChI=1S/2Ni.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |

InChI Key |

OHPFZXJAABILIK-UHFFFAOYSA-J |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2].[Ni+2] |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2].[Ni+2] |

Other CAS No. |

14448-18-1 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Techniques

Crystallographic Analysis

Crystallographic techniques are indispensable for mapping the three-dimensional arrangement of atoms within the solid state of nickel(2+);phosphonato phosphate (B84403), providing insights into its crystal lattice and phase purity.

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement in crystalline materials. For complex structures analogous to nickel(2+);phosphonato phosphate, such as novel nickel-phosphate and nickel-phosphonate compounds, SC-XRD has been instrumental. For instance, in the study of new nickel phosphate structures, SC-XRD has been used to characterize compounds synthesized under high-temperature hydrothermal conditions. nih.gov

One such example is the characterization of three novel nickel-phosphate structures: Ni₂(PO₄)(OH), Ni₇(PO₄)₃(HPO₄)(OH)₃, and NaNiPO₄. nih.gov These compounds, while not identical to this compound, feature complex arrangements of Ni²⁺ ions and phosphate groups, sometimes in combination with other ligands like hydroxide (B78521), which can be considered analogous to the mixed-ligand system in the target compound. nih.gov The analysis of these structures reveals quasi-one-dimensional chains of Ni²⁺-containing polyhedra bridged by phosphate groups in various modes. nih.gov

In the context of nickel phosphonate (B1237965) complexes, SC-XRD has been used to determine the structures of intricate molecular clusters. For example, the synthesis and structural analysis of five new nickel complexes containing phosphonate ligands, along with co-ligands like pivalic acid and 6-chloro-2-pyridonate, have been reported. nih.gov The metallic cores of these compounds exhibit complex arrangements such as tetra- and hexa-capped trigonal prisms, highlighting the diverse structural chemistry of nickel phosphonates. nih.gov These studies underscore the capability of SC-XRD to unravel the complex connectivity between nickel centers and phosphorus-based ligands.

PXRD is also employed to monitor the synthesis of nickel phosphate materials. For instance, the formation of bimetallic nickel cobalt phosphate (NiCo-Ph) nanoflakes has been confirmed using PXRD, with diffraction peaks corresponding to the monoclinic hydrated nickel phosphate and cobalt phosphate phases. acs.org This demonstrates the utility of PXRD in verifying the crystal structure of newly synthesized materials.

The table below presents representative PXRD data for a hydrated nickel cobalt phosphate, illustrating the characteristic diffraction peaks observed.

| 2θ (degrees) | (hkl) Plane |

| 11.48 | (110) |

| 13.40 | (020) |

| 18.47 | (200) |

| 23.30 | (101) |

| 28.23 | (031) |

| 30.36 | (3̅01) |

| 33.35 | (3̅21) |

This data is for a bimetallic nickel cobalt phosphate and is presented as a representative example of PXRD analysis for a related compound. acs.org

The transition between amorphous and crystalline states is a critical aspect of materials science. In the context of nickel-containing phosphates, such transitions can be induced by factors like temperature. For example, during the synthesis of nickel phosphide (B1233454) (Ni₂P) from an ammonium (B1175870) nickel phosphate precursor, an amorphous phase corresponding to nickel pyrophosphate (α-Ni₂P₂O₇) was observed to form in the temperature range of 300 to 500 °C, before crystallizing into Ni₂P at higher temperatures. This transition was studied using in situ X-ray diffraction.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the elemental composition, electronic states, and local atomic environment within this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For nickel-based phosphate and phosphonate compounds, XPS is crucial for determining the oxidation states of nickel and phosphorus.

In the analysis of bimetallic nickel cobalt phosphate (NiCo-Ph), XPS has been used to identify the electronic states of the constituent elements. acs.org The Ni 2p spectrum typically shows characteristic peaks for Ni²⁺, often accompanied by satellite peaks which are indicative of its electronic configuration. researchgate.net Similarly, the P 2p spectrum provides information about the chemical environment of the phosphorus atoms, allowing for the differentiation between phosphate and potentially phosphonate species. For instance, in nickel phosphide systems, P 2p spectra can distinguish between phosphide (P³⁻) and phosphate (P⁵⁺) species based on their binding energies. researchgate.net

The following table summarizes typical binding energy ranges for Ni 2p and P 2p in related nickel phosphate and phosphide compounds.

| Element | Orbital | Binding Energy (eV) Range | Species |

| Ni | 2p₃/₂ | 854.4 - 857.3 | Ni²⁺ |

| Ni | 2p₁/₂ | 872.5 - 874.8 | Ni²⁺ |

| P | 2p | 133.0 - 135.1 | Phosphate (P⁵⁺) |

| P | 2p | 129.7 - 130.7 | Phosphide (in Ni₂P) |

Note: These are representative binding energy ranges from related nickel compounds and may vary slightly for this compound. acs.orgresearchgate.netresearchgate.net The complexity of the Ni 2p spectra, which often includes multiplet splitting and shake-up satellites, requires careful analysis and fitting to accurately determine the chemical states. surfacesciencewestern.comsemanticscholar.org

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic and electronic structure of a specific element within a material. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom.

For nickel-containing compounds, Ni K-edge XANES can provide valuable information. For example, in NiO-doped sodium-phosphate glasses, Ni K-edge XAS revealed that the nickel ions are in an oxidation state of +2 and have a six-fold coordination with oxygen. slu.se The shape and position of the absorption edge are characteristic of the nickel's local environment.

Similarly, Phosphorus K-edge XANES is highly effective for investigating metal-phosphorus bonding. researchgate.net The pre-edge features in P K-edge spectra can provide insights into the covalent nature of the metal-phosphorus bond. researchgate.net Theoretical calculations of P K-edge XANES spectra have shown that the technique is sensitive to the molecular structure up to a distance of 5-6 Å from the absorbing phosphorus atom, allowing for the distinction between different phosphate and phosphonate environments. slu.senih.gov This high sensitivity makes XAS an invaluable tool for characterizing the complex local structure of this compound.

Raman and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within nickel phosphate and phosphonate structures.

Raman Spectroscopy: In studies of nickel phosphonate complexes, such as those involving phenylphosphonic acid, Raman spectroscopy can distinguish between the free acid and the coordinated phosphonate ligands. For instance, a band at approximately 3060 cm⁻¹ can be attributed to the coordinated phenyl phosphonate. rsc.org In nickel-coated phosphorus powders, the characteristic Raman bands of black phosphorus are observed to decrease in intensity with an increasing amount of nickel coating. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is instrumental in identifying the vibrational modes of the phosphate and phosphonate moieties. In mesoporous nickel phosphate/phosphonate hybrid materials, specific vibrations can be assigned. For example, a shoulder band at around 991 cm⁻¹ is attributed to P-OH vibrations, while a band at 1053 cm⁻¹ corresponds to P-O···Ni vibrations. The absence of a P=O stretching vibration, typically seen around 1137 cm⁻¹ in the free phosphonate group, suggests that the P=O group is coordinated to the nickel atoms. Furthermore, a weak shoulder at 1276 cm⁻¹ can be assigned to the asymmetric stretching of O-P-O groups in the phosphate, and a signal at 758 cm⁻¹ indicates the presence of P-O-P bending modes. rsc.org

In nickel(II) complexes with diethyl (2-oxo-l-phenyl) ethyl phosphonate, a broad absorption band in the region of 3431-3456 cm⁻¹ is indicative of the stretching vibrations of water molecules. nih.gov For nickel phosphide nanoparticles, FT-IR spectra can confirm the presence of surface hydroxyl groups. manchester.ac.uk

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3450 | O-H Stretching (Water) | nih.gov |

| 1276 | Asymmetric O-P-O Stretch (Phosphate) | rsc.org |

| 1053 | P-O···Ni Vibration | rsc.org |

| 991 | P-OH Vibration | rsc.org |

| 758 | P-O-P Bending | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Bonding

³¹P NMR spectroscopy is a highly effective technique for studying phosphorus-containing compounds due to the 100% natural abundance and spin-½ nucleus of the ³¹P isotope. researchgate.net It can readily distinguish between different phosphorus environments, such as those in phosphate and phosphonate groups.

The chemical shift range in ³¹P NMR is broad, with P(V) derivatives, including phosphates and phosphonates, typically resonating between +70 ppm and -30 ppm. academicjournals.org The specific chemical shift is sensitive to the substituents on the phosphorus atom. In mixed phosphate-phosphonate materials, the signals for the two groups are generally well-separated, allowing for their individual identification and quantification. mdpi.com For instance, in a zirconium-based phosphate/phosphonate material, resonances at 5.0 ppm and -14.0 ppm in the ³¹P{¹H} MAS NMR spectrum were assigned to the phosphonate and phosphate groups, respectively. osti.gov The chemical shift anisotropy (Δcs) also provides structural information, with phosphonate groups generally exhibiting larger Δcs values than phosphate groups. osti.gov

In a study of phosphonate and phosphate complexes with alkaline phosphatase, a noncovalent phosphate complex showed a ³¹P resonance 2 ppm downfield from free inorganic phosphate, while a covalent phosphate complex appeared 8.5 ppm downfield. nih.govresearchgate.net This demonstrates the sensitivity of the ³¹P chemical shift to the nature of the bonding.

| Group | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Phosphate | -14 to +2 | osti.govnih.gov |

| Phosphonate | ~5 | osti.gov |

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a material. For nickel(II) complexes, which are typically octahedral, the color and UV-Vis spectrum are determined by d-d electronic transitions. nih.gov The specific ligands coordinated to the Ni(II) ion influence the energy of these transitions.

In a structurally responsive nickel phosphonate metal-organic framework (Ni-STA-12), dehydration causes significant changes in the electronic properties, as observed by UV-Vis spectroscopy. acs.org This is due to the rotation of phosphonate groups and their altered coordination to the nickel centers. acs.org For mesoporous nickel phosphate/phosphonate hybrid microspheres, UV-Vis spectroscopy has been used to monitor their catalytic activity in the reduction of 4-nitrophenol, where a strong absorption peak at 400 nm for the phenolate (B1203915) ion is observed. rsc.org

The electronic spectra of pentacoordinate nickel(II) complexes with phosphate ester ligands show two d-d transitions in acetone, with absorption maxima (λmax) in the ranges of 620-640 nm and 380-390 nm. nih.gov

| Complex Type | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Pentacoordinate Nickel(II) Phosphate Ester | 620-640 | d-d transition | nih.gov |

| 380-390 | d-d transition | ||

| Nickel Phosphate/Phosphonate Hybrid | 400 | Absorption of phenolate ion (in catalytic reaction) | rsc.org |

Microscopic and Morphological Investigations

The morphology, microstructure, and crystallinity of nickel-based phosphate and phosphonate materials are critical to their properties and are investigated using various electron microscopy techniques.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure Analysis

SEM is widely used to visualize the surface morphology of materials. For instance, nickel phosphate (Ni₃(PO₄)₂·8H₂O) thin films prepared by a hydrothermal method have been shown to have varying morphologies depending on the preparation conditions. researchgate.net In the case of nickel-based phosphates synthesized for electrocatalysis, SEM images can reveal the formation of nanoparticles. researchgate.net The synthesis of bimetallic Fe/Ni-phosphates via different methods, such as reflux and sol-gel, results in nanoscale particles with varying degrees of agglomeration, which can be observed by SEM. researchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Visualization and Lattice Imaging

TEM provides higher resolution imaging than SEM, allowing for the visualization of nanostructures and, with HRTEM, the imaging of crystal lattices. TEM images of nickel-based phosphates have shown the presence of nanoparticles. researchgate.net Similarly, bimetallic Fe/Ni-phosphates have been characterized by TEM to understand the impact of the synthesis method on particle size and morphology. researchgate.net

Selected Area Electron Diffraction (SAED) for Local Crystallinity Assessment

SAED is a TEM technique that provides information about the crystallinity of a localized area of a sample. A crystalline material will produce a pattern of sharp diffraction spots, while an amorphous material will produce diffuse rings. For example, the SAED pattern of nickel oxide nanoflakes can confirm their single-crystal nature and face-centered cubic (FCC) structure.

Porosity and Surface Area Characterization

The porous nature of a material is defined by the presence of voids or cavities within its structure. The characterization of this porosity involves the measurement of several key parameters, including the specific surface area, pore volume, and pore size distribution. These properties are critical as they directly influence the accessibility of the material's surface to external molecules, a key factor in many chemical and physical processes. For this compound and related materials, these characteristics are pivotal. For instance, nanoporous nickel phosphate materials, such as those with the chemical structure Ni₃(PO₄)₂·8H₂O, exhibit a surface composed of nanopores with diameters around 30 nm. electrochemsci.org

The Brunauer-Emmett-Teller (BET) theory is a cornerstone for the determination of the specific surface area of solid and porous materials. This analytical technique relies on the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, a nitrogen adsorption-desorption isotherm is generated. The BET equation is then applied to these data to calculate the specific surface area, which is a measure of the total surface area per unit of mass of the material.

Detailed research findings on various porous nickel phosphate and phosphonate materials reveal a range of surface area and porosity characteristics. For example, a mesoporous nickel phosphate designated as NiPO-3 has been synthesized and shown to possess a high specific surface area. sci-hub.sescientific.net The nitrogen adsorption isotherms for this material exhibit two distinct capillary condensation steps, indicating a complex pore structure. sci-hub.sescientific.net The first step occurs at a relative pressure (P/P₀) of 0.05–0.35, while the second, more pronounced step with a large hysteresis loop, appears in the relative pressure range of 0.42–0.98, which is characteristic of a type H1 isotherm. sci-hub.sescientific.net

Furthermore, a crystalline porous organic-inorganic hybrid nickel phosphonate material, referred to as HPNP-1, has been synthesized hydrothermally. sci-hub.se This material demonstrates a significant affinity for the adsorption of various metal cations due to the presence of surface phosphonate groups. sci-hub.se Its porosity has been thoroughly characterized, revealing a high surface area. sci-hub.se Another notable example is the open-framework nickel(II) phosphate VSB-1, which is a nanoporous material with zeolitic properties. sci-hub.se

The table below presents a compilation of detailed research findings from the BET analysis of various nickel phosphate and phosphonate materials.

Interactive Data Table of BET Analysis Findings for Nickel Phosphate and Phosphonate Materials

| Material Designation | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size | Source(s) |

| NiPO-3 | 345.8 | 0.46 | - | sci-hub.sescientific.net |

| HPNP-1 | ~400-500 | - | ~6.4 Å (radius) | sci-hub.se |

| VSB-1 | 183 | - | - | sci-hub.se |

| Nickel Phosphonate | 41.0 | - | - | researchgate.net |

| Ni₃(PO₄)₂·8H₂O | - | - | ~12.3 nm (diameter) | electrochemsci.org |

| Sodium Nickel Phosphate (NaNiPO₄) | - | - | ~3 nm (diameter) | murdoch.edu.au |

This data underscores the variability in the porous properties of this compound materials, which can be tailored through different synthetic approaches. The high surface areas and controlled pore sizes of materials like NiPO-3 and HPNP-1 make them promising candidates for a range of applications where surface interactions are critical.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for examining the electronic structure and reactivity of solid-state materials like nickel pyrophosphate. By solving the Kohn-Sham equations, DFT can accurately predict a wide range of properties, from band structures to reaction energetics.

The d-band center, a descriptor for the average energy of the d-electrons, is a key parameter in determining the catalytic activity of transition metal compounds. For pure Ni₂P₂O₇, the calculated d-band center provides a baseline for understanding its intrinsic electronic properties and for predicting how modifications, such as interfacing with other materials like nickel phosphides (Ni₂P and Ni₁₂P₅), can tune its electronic structure for enhanced performance. researchgate.net

An experimental study on pure Ni₂P₂O₇ nanoparticles, synthesized via a surfactant-mediated approach, determined the energy band gap to be 5.38 eV using Tauc's plot from UV-NIR absorption spectroscopy. researchgate.net Theoretical calculations on related pyrophosphate systems provide a framework for understanding the factors that influence the band gap in these materials.

Table 1: Calculated Electronic Properties of Nickel Pyrophosphate (Ni₂P₂O₇) and Related Systems from DFT

| System | Key Electronic Feature | Observation |

| Ni₂P₂O₇ | Density of States (DOS) | The DOS reveals the distribution of Ni 3d, P 3p, and O 2p states, with Ni 3d states being significant near the Fermi level. researchgate.net |

| Ni₂P₂O₇ | d-band Center | The calculated d-band center serves as a reference for its catalytic activity. researchgate.net |

| FeMo−Ni₂P₂O₇ | Density of States (DOS) | Doping with Fe and Mo alters the DOS near the Fermi level, indicating a change in electronic conductivity and active sites. researchgate.net |

Note: This table is populated with data from DFT studies on nickel pyrophosphate and its doped variants. The values are qualitative descriptions from the available literature.

DFT calculations are instrumental in predicting the most favorable adsorption sites for reactants and intermediate species on the surface of catalysts. For nickel pyrophosphate, this is particularly relevant in the context of its application in electrocatalysis, such as the Oxygen Evolution Reaction (OER).

In a study on Fe and Mo co-modulated nickel pyrophosphate, DFT calculations were used to investigate the adsorption of OER intermediates. The results indicated that the presence of dopants significantly modifies the electronic structure and, consequently, the binding energies of the intermediates, leading to enhanced catalytic activity. researchgate.net For pure Ni₂P₂O₇, the nickel atoms on the surface are considered the primary active sites for the adsorption of oxygen-containing species.

By mapping the potential energy surface, DFT calculations can elucidate the detailed mechanisms of catalytic reactions and determine the energy barriers associated with each elementary step. This is crucial for understanding the reaction kinetics and identifying the rate-determining step.

For the Oxygen Evolution Reaction (OER), the generally accepted mechanism involves four concerted proton-electron transfer steps with the formation of *OH, *O, and *OOH intermediates. DFT calculations on Ni₂P₂O₇ have been used to construct the free energy diagram for this reaction. researchgate.net The free energy of each intermediate is calculated to determine the theoretical overpotential required to drive the reaction.

A comparative DFT study on FeMo−Ni₂P₂O₇, Fe−Ni₂P₂O₇, Mo−Ni₂P₂O₇, and pure Ni₂P₂O₇ revealed the reaction pathway for OER. For pure Ni₂P₂O₇, the free energy diagram shows the relative energies of the adsorbed intermediates, providing insight into the thermodynamics of the reaction. researchgate.net The rate-determining step is identified as the step with the largest positive change in Gibbs free energy. The introduction of dopants was shown to lower the energy barriers, thus enhancing the catalytic performance. researchgate.net

Table 2: Gibbs Free Energy of Adsorbed Intermediates for OER on Ni₂P₂O₇

| Intermediate | Gibbs Free Energy (eV) |

| OH | Value not explicitly stated in the reference |

| O | Value not explicitly stated in the reference |

| *OOH | Value not explicitly stated in the reference |

Note: While the free energy diagram for OER on Ni₂P₂O₇ has been calculated, the precise Gibbs free energy values for each intermediate on pure Ni₂P₂O₇ were not explicitly provided in the available reference. The diagram illustrates the relative energy changes between the steps.

Theoretical simulations of X-ray Absorption Near Edge Structure (XANES) spectra can be correlated with experimental data to provide detailed information about the local coordination environment and electronic structure of the absorbing atom. The FEFF code, which is based on a real-space multiple-scattering approach, is commonly used for this purpose.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of materials at the atomic scale. By solving Newton's equations of motion for a system of interacting atoms, MD can provide insights into structural dynamics, thermal stability, and phase transitions.

Currently, there is a notable lack of published MD simulation studies specifically focused on nickel pyrophosphate. However, the application of MD to similar materials, such as nickel nanoparticles and nickel-based composites, demonstrates the potential of this technique. researchgate.netbohrium.com For Ni₂P₂O₇, MD simulations could be employed to:

Investigate thermal stability: By simulating the system at various temperatures, one could predict the melting point and study the structural changes that occur upon heating.

Analyze structural dynamics: MD can reveal the vibrational modes of the pyrophosphate anions and the diffusion of ions within the crystal lattice at elevated temperatures.

The development of accurate interatomic potentials for Ni₂P₂O₇ would be a crucial first step to enable such simulations and provide a deeper understanding of its dynamic behavior.

Computational Modeling of Magnetic Exchange Interactions

The magnetic properties of materials are governed by the exchange interactions between the magnetic moments of their constituent atoms. Computational modeling, particularly using DFT, can be used to calculate the magnetic exchange coupling constants (J) and to understand the nature of the magnetic ordering.

Experimental studies of transition ion pyrophosphates, including Ni₂P₂O₇, have indicated that the predominant exchange interaction is antiferromagnetic. researchgate.net This means that the magnetic moments of adjacent nickel ions tend to align in an anti-parallel fashion at low temperatures.

Modern computational approaches, such as the broken-symmetry DFT method, are widely used to quantify the strength of these interactions. nih.govaps.org This method involves calculating the total energies of different spin configurations (e.g., ferromagnetic and various antiferromagnetic arrangements) and mapping these energies onto the Heisenberg Hamiltonian to extract the J values.

While a dedicated computational study calculating the magnetic exchange coupling constants for Ni₂P₂O₇ is not yet available, the theoretical frameworks are well-established. Such a study would provide valuable quantitative insights into the strength of the magnetic interactions and how they are influenced by the crystal structure. This would be a crucial step towards a complete theoretical description of the magnetic properties of nickel pyrophosphate.

First-Principles Calculations for Structure-Property Relationships

First-principles calculations, rooted in density functional theory (DFT), serve as a powerful theoretical microscope for elucidating the intrinsic relationships between the atomic-level structure and the macroscopic properties of materials like nickel(2+);phosphonato phosphate (B84403). These computational methods solve the fundamental quantum mechanical equations that govern the behavior of electrons within a material, providing profound insights into its electronic, structural, and mechanical characteristics without the need for empirical parameters.

Detailed theoretical investigations have been conducted on various nickel phosphate compounds, with nickel pyrophosphate (Ni₂P₂O₇) being a prominent example. These studies provide a foundational understanding of the material's crystal structure and its influence on its physical properties.

Structural Properties:

First-principles calculations can accurately predict the stable crystal structure of a compound by minimizing the total energy of the system. For nickel pyrophosphate (Ni₂P₂O₇), which crystallizes in a monoclinic structure, DFT calculations can determine the precise lattice parameters and atomic positions. These calculated values are often in excellent agreement with experimental data obtained from techniques like X-ray diffraction.

The Materials Project, a comprehensive database of computed materials properties, provides DFT-calculated structural data for the monoclinic P2₁/c phase of Ni₂P₂O₇. materialsproject.org In this structure, Ni²⁺ ions are coordinated to six oxygen atoms, forming NiO₆ octahedra. These octahedra share corners with PO₄ tetrahedra and edges with other NiO₆ octahedra, creating a complex three-dimensional network. materialsproject.org The pyrophosphate group (P₂O₇) consists of two PO₄ tetrahedra sharing a corner oxygen atom.

| Parameter | Value |

|---|---|

| Lattice Constant (a) | 4.46 Å |

| Lattice Constant (b) | 9.86 Å |

| Lattice Constant (c) | 5.19 Å |

| Lattice Angle (α) | 90.00° |

| Lattice Angle (β) | 97.31° |

| Lattice Angle (γ) | 90.00° |

| Unit Cell Volume | 225.91 ų |

The calculations also provide detailed information about the interatomic distances within the crystal lattice. The Ni-O bond lengths in the NiO₆ octahedra are calculated to be in the range of 2.02 to 2.17 Å. materialsproject.org Within the pyrophosphate group, there are distinct P-O bond lengths: three shorter bonds of approximately 1.52 Å and one longer bridging P-O bond of about 1.56 Å. materialsproject.org This differentiation in bond lengths is a critical feature of the pyrophosphate unit and influences the electronic and vibrational properties of the material.

| Bond | Length Range (Å) |

|---|---|

| Ni-O | 2.02 - 2.17 |

| P-O (terminal) | ~1.52 |

| P-O (bridging) | ~1.56 |

Electronic Properties and Structure-Property Correlations:

Beyond the crystal geometry, first-principles calculations are instrumental in determining the electronic structure, which dictates the material's conductivity, optical, and magnetic properties. These calculations typically involve computing the electronic band structure and the density of states (DOS).

A comprehensive theoretical study on 21 different pyrophosphate crystals, including nickel-containing compounds, highlights the complex interplay between the constituent elements (cations, transition metals, and the pyrophosphate group) in determining the electronic characteristics. osti.gov Such studies reveal that variations in the crystal structure can lead to a range of electronic behaviors, from metallic to semiconducting. osti.gov For instance, the electronic properties of sodium nickel phosphate (NaNiPO₄) have been investigated using spin-polarized DFT, demonstrating how different polymorphs (triphylite and maricite) exhibit distinct electronic structures, which in turn affects their performance in energy storage applications. rsc.org

The total bond order density, a quantum mechanical metric derived from these calculations, can be used to characterize the internal cohesion of the crystal. osti.gov This allows for a correlation between the calculated electronic structure and the material's mechanical properties, providing a roadmap for designing materials with desired characteristics. osti.gov While specific band gap values for nickel(2+);phosphonato phosphate are not detailed in the immediate search results, the methodology used in the study of copper pyrophosphate (Cu₂P₂O₇), which employs DFT and DFT+U methods to refine the band gap calculation, is directly applicable and demonstrates the capability of these theoretical tools. sciforum.net

Coordination Chemistry and Intermolecular Interactions

Nickel(II) Coordination Environments

The interaction between nickel(II) ions and phosphate-based ligands is governed by the electronic configuration of the metal center and the nature of the coordinating oxygen atoms provided by the ligands.

Geometry and Oxidation States of Nickel Centers

In complexes containing phosphonate (B1237965) and phosphate (B84403) ligands, nickel is almost invariably found in its +2 oxidation state (Ni²⁺). The Ni²⁺ ion has a d⁸ electron configuration, which can adopt several coordination geometries depending on the ligands involved. pearson.com The most prevalent geometry for nickel(II) in these systems is octahedral, where the nickel center is coordinated to six oxygen atoms (NiO₆) from the phosphate/phosphonate groups and often co-ligands or water molecules. acs.org

However, other coordination geometries are also observed. Depending on the steric bulk of the ligands and the reaction conditions, tetrahedral and square planar geometries can occur. pearson.comluc.edu For instance, pentacoordinate nickel(II) complexes, featuring geometries such as distorted trigonal bipyramidal or square pyramidal, have been synthesized with bridging phosphate ester or phosphinate ligands. nih.govlookchem.com In some polynuclear clusters, multiple distinct coordination environments can coexist within the same structure. For example, in complex nickel phosphonate cages, some nickel ions might be in a standard octahedral environment, while others could display different coordination numbers and geometries. nih.govacs.org

The table below summarizes common coordination geometries for Nickel(II) centers.

Table 1: Common Coordination Geometries of Nickel(II) Centers| Coordination Number | Geometry | Typical Ligands | Spin State |

|---|---|---|---|

| 6 | Octahedral | Weak-field (e.g., H₂O, phosphate) | High-spin |

| 4 | Tetrahedral | Bulky, weak-field ligands | High-spin |

| 4 | Square Planar | Strong-field ligands | Low-spin |

| 5 | Trigonal Bipyramidal | Mixed or specific chelating ligands | High-spin |

| 5 | Square Pyramidal | Mixed or specific chelating ligands | High-spin |

Ligand Field Theory Considerations

Ligand Field Theory (LFT) is essential for understanding the electronic properties, and therefore the color and magnetism, of nickel(II) complexes. For the d⁸ Ni²⁺ ion in an octahedral field, the two highest energy electrons are unpaired in the eg orbitals (t₂g⁶eg²), resulting in paramagnetic, high-spin complexes. chemistryjournals.netresearchgate.net The presence of ligands splits the d-orbitals, and the energy of this splitting (Δo) determines the electronic absorption spectra. ionicviper.org The electronic spectra of octahedral Ni(II) complexes typically show three spin-allowed d-d transitions. researchgate.net

Phosphate and Phosphonate Ligand Coordination Modes

Phosphate (PO₄³⁻) and phosphonate (RPO₃²⁻) ligands are versatile building blocks in coordination chemistry due to their multiple oxygen donor sites and variable protonation states, which allow for a wide array of binding modes. researchgate.net

Bridging and Terminal Coordination

Both phosphate and phosphonate groups can coordinate to metal centers in a terminal (monodentate) or, more commonly, a bridging (polydentate) fashion. wikipedia.org In a terminal mode, the ligand binds to a single metal ion. In a bridging mode, the ligand connects two or more metal centers, facilitating the formation of polynuclear clusters and extended coordination polymers. wikipedia.org

Phosphate and phosphonate ligands can bridge metal centers in various ways, utilizing two, three, or even four of their oxygen atoms. researchgate.netwikipedia.org This bridging capability is fundamental to the structure of many nickel phosphate and phosphonate compounds, leading to the formation of dimers, cages, chains, and layers. nih.govnih.govtamu.edu For example, pentacoordinate nickel(II) complexes have been synthesized that are double-bridged by phosphate ester or phosphinate ligands, forming an eight-membered ring defined by the two nickel atoms and the two bridging ligands. nih.govlookchem.com In complex cage structures, phosphonate ligands can adopt multiple different coordination modes within a single molecule, linking several nickel ions together. nih.govacs.orgresearchgate.net

The table below illustrates some of the known coordination modes for phosphonate ligands.

Table 2: Selected Coordination Modes of Phosphonate Ligands| Notation* | Description |

|---|---|

| 1.11 | Monodentate, terminal coordination through one oxygen. |

| 2.11 | Bidentate, chelating to a single metal center. |

| 2.20 | Bidentate, bridging two metal centers through two different oxygen atoms. |

| 3.21 | Tridentate, bridging two metal centers, with two oxygens binding to one metal and one to another. |

| 3.30 | Tridentate, bridging three metal centers. |

*Notation as described by Harris et al. and shown in related studies. researchgate.net

Role of Protonation States of Phosphate/Phosphonate Groups

At lower pH values, the ligands are more likely to be protonated (e.g., HPO₄²⁻), presenting fewer coordination sites and a lower negative charge. As the pH increases, deprotonation occurs, yielding fully deprotonated anions (e.g., PO₄³⁻) that can act as more effective multidentate bridging ligands. nih.gov This pH-dependent behavior is a critical tool in the synthesis of nickel phosphate/phosphonate materials, allowing chemists to target specific structures. For instance, the formation of certain quasi-one-dimensional nickel phosphate chains has been shown to incorporate both PO₄³⁻ and HPO₄²⁻ groups, highlighting the direct role of protonation in the final structure. nih.gov

Formation of Polymeric Chains and Extended Frameworks

The ability of phosphonate and phosphate ligands to act as multidentate bridges is the driving force behind the formation of coordination polymers—extended structures built from repeating metal-ligand units. These can range from simple one-dimensional (1D) chains to more complex two-dimensional (2D) layers and three-dimensional (3D) frameworks. wikipedia.org

In the context of nickel(II), these ligands readily link metal centers to create robust architectures. For example, hydrothermal synthesis has yielded nickel phosphate compounds built of quasi-one-dimensional chains where the chains are constructed from Ni²⁺ ions bridged by phosphate groups in various modes. nih.gov The use of co-ligands, such as pyridonates or carboxylates, can prevent the formation of insoluble, extended lattices, instead favoring the assembly of large, discrete molecular clusters or cages. nih.govacs.orgresearchgate.net These cages can be quite elaborate, such as a dodecanickel ({Ni₁₂}) phosphonate complex where twelve nickel centers form a truncated tetrahedron, similar to a Keggin ion. rsc.org The specific nature of the organic group (R) on a phosphonate ligand also plays a crucial role in directing the final structure, influencing the steric interactions and potential for secondary bonding that guides the assembly of the extended framework.

Role of Intermolecular and Intrachain Interactions

Intermolecular and intrachain interactions play a crucial role in dictating the final supramolecular architecture of nickel phosphonate and phosphate compounds. These non-covalent interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are fundamental in the assembly of extended structures from molecular building blocks.

In many nickel phosphonate structures, hydrogen bonding is a dominant feature. For example, in compounds where the phosphonate group is only partially deprotonated, the remaining P-OH groups can act as hydrogen bond donors. Water molecules, often present in the crystal lattice as solvent of crystallization or coordinated to the metal center, also participate extensively in hydrogen-bonding networks. These interactions can link individual chains into 2D sheets or 3D networks. In the case of {[Ni(4,4'-bpy)(H2O)4]·[H2EDPA]·H2O}n, the non-coordinated phosphonate anion is held in the lattice through a network of hydrogen bonds. researchgate.netscispace.com

The magnetic properties of nickel phosphonate complexes are also governed by intrachain interactions. The bridging mode of the phosphonate ligand and the Ni-O-P-O-Ni torsion angles determine the nature and strength of the magnetic exchange between adjacent nickel(II) centers. Depending on these structural parameters, both ferromagnetic (FM) and antiferromagnetic (AFM) interactions can be mediated. For example, weak ferromagnetic interactions have been observed in a 3D pillared-layer nickel phosphonate. nih.gov In contrast, dominant antiferromagnetic interactions are often found in polynuclear nickel phosphonate clusters. nih.govacs.org

Isomorphous Substitution of Nickel(II) in Phosphate/Phosphonate Frameworks

A prime example of isomorphous substitution is found in the nanoporous nickel phosphate VSB-5. The framework of VSB-5 can accommodate a significant amount of other transition metal ions, such as Fe(II), Mn(II), and Cu(II), in the octahedral nickel sites. nih.govresearchgate.net The extent of substitution depends on the ionic radius of the dopant metal ion. This substitution can introduce new redox centers and modify the Lewis acidity of the material, which is beneficial for catalytic applications. researchgate.net

Conversely, nickel(II) can be substituted into other metal-organic frameworks. For instance, isomorphic structures of molecular metal phosphonates with the general formula M(HO3PPh)2(H2O3PPh)2(H2O)2 have been synthesized, where M can be Mn, Co, or Ni. mdpi.com This demonstrates that nickel can readily replace other divalent metals in this particular structural motif.

The ability to perform isomorphous substitution in these frameworks opens up possibilities for creating a wide range of materials with tailored functionalities. By carefully selecting the substituent metal ion, it is possible to fine-tune the electronic structure and, consequently, the chemical and physical properties of the final material.

| Host Material | Substituent Ion | Site of Substitution | Effect of Substitution | Reference |

|---|---|---|---|---|

| VSB-5 (Nickel Phosphate) | Fe(II), Mn(II), V(III) | Octahedral Ni(II) sites and tetrahedral P(V) sites | Modification of unit cell parameters and potential for new catalytic sites. | nih.gov |

| VSB-5 (Nickel Phosphate) | Cu(II) | Octahedral Ni(II) sites | Enhanced selective separation of propylene (B89431) over propane. | researchgate.net |

| M(HO3PPh)2(H2O3PPh)2(H2O)2 | Ni(II) | Divalent metal site (M = Mn, Co) | Formation of isostructural nickel phosphonate complex. | mdpi.com |

Functional Properties and Advanced Material Research

Electrocatalytic Research

Nickel-based phosphates, including nickel pyrophosphate, have emerged as highly efficient and cost-effective electrocatalysts for the OER, a critical reaction in electrochemical water splitting for hydrogen production. rsc.orgacs.org Their performance often surpasses that of conventional nickel oxides and even some precious metal catalysts. rsc.org

Oxygen Evolution Reaction (OER) Electrocatalysis

Nickel pyrophosphate demonstrates notable activity for the OER in alkaline media. rsc.orgresearchgate.net This activity is attributed to the synergistic effects between the nickel centers and the phosphate (B84403) groups, which facilitate the necessary electrochemical transformations.

A key metric for an OER catalyst's efficiency is its overpotential, the additional potential required above the thermodynamic equilibrium to drive the reaction at a specific rate. Nickel-based phosphates, including Ni₂P₂O₇, exhibit significantly lower overpotentials compared to nickel oxides (NiO) and phosphides (Ni₂P). rsc.org For instance, a hybrid material of nickel pyrophosphate and graphene nanoribbons required an overpotential of 320 mV to achieve a current density of 10 mA/cm² in an alkaline electrolyte. researchgate.net

The kinetics of the OER are often evaluated using a Tafel slope analysis. A smaller Tafel slope indicates faster reaction kinetics. For nickel phosphite-based materials, which are closely related to nickel pyrophosphate, Tafel slopes as low as 46 mV dec⁻¹ have been reported in 0.1 M KOH, suggesting favorable reaction kinetics. mdpi.com In comparison, nickel-cobalt (B8461503) phosphide (B1233454) catalysts have shown Tafel slopes around 45 mV dec⁻¹. researchgate.net The Tafel slope for OER on various nickel-based materials can vary, but values in the range of 40-120 mV dec⁻¹ are commonly observed. researchgate.netcore.ac.uk

| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte |

| Ni₂P₂O₇/Graphene Nanoribbon | 320 | - | Alkaline |

| Ni-Phosphite/rGO | - | 46 | 0.1 M KOH |

| Ni₀.₈₃Co₀.₁₇P/NF | 295 | 45 | 1 M KOH |

| Ni-P Alloys | 335 | 70 | Alkaline |

| NiFe-PMA | 188 | 28.2 | - |

Data sourced from multiple studies for comparative purposes. researchgate.netmdpi.comresearchgate.netnih.govbiologic.net

The active sites in nickel-based phosphate catalysts are a subject of ongoing research. While traditionally transition metals are considered the active centers, some studies suggest that non-metallic atoms like phosphorus can also play a crucial role. mdpi.comresearchgate.net For nickel phosphides, density functional theory (DFT) calculations have indicated that water molecules may preferentially adsorb on phosphorus atoms, implicating them as active sites. mdpi.com The formation of OOH* is often considered the rate-determining step in the OER mechanism on nickel phosphides. mdpi.comresearchgate.net In the broader context of nickel-based OER catalysts, the in-situ formation of nickel oxyhydroxide (NiOOH) during the reaction is widely recognized as the active species. researchgate.netepfl.ch The presence of iron has been shown to enhance the activity of these NiOOH sites. stanford.edu

The generally accepted four-electron mechanism for OER in alkaline media involves the sequential adsorption of hydroxide (B78521) ions and subsequent deprotonation steps to form oxygen. The specific pathway and the energy barriers of the intermediate steps are highly dependent on the catalyst's surface structure and electronic properties.

A strong correlation has been observed between the Ni-O bond length and the OER overpotential in nickel-based phosphates. rsc.orgrsc.org Shorter Ni-O bond lengths are found to be highly beneficial for the OER. rsc.orgrsc.org For example, Ni₂P₄O₁₂ possesses a shorter Ni-O bond length (1.989 Å) compared to NiO (2.098 Å), which contributes to its superior OER activity. rsc.org This shorter bond length leads to stronger adsorption of OER intermediates like O*. rsc.org

| Compound | Bulk Ni-O Bond Length (Å) | Surface Ni-O* Bond Length (Å) | OER Overpotential |

| NiO | 2.098 | 1.812 | Higher |

| Ni₃(PO₄)₂ | - | - | Lower |

| Ni₂P₂O₇ | - | - | Lower |

| Ni₂P₄O₁₂ | 1.989 | 1.713 | Lower |

Data highlights the trend of shorter bond lengths correlating with improved OER performance. rsc.orgrsc.org

The performance of nickel-based catalysts can be significantly enhanced through the creation of heterojunctions. A prime example is the Ni₂P/NiOOH core-shell structure that can form in situ during the OER. epfl.ch This heterostructure provides several advantages. The metallic Ni₂P core offers excellent electron conductivity, facilitating efficient charge transfer to the catalytically active NiOOH shell. epfl.ch Furthermore, the Ni₂P core can lead to the formation of ultrafine NiOOH nanoparticles on the surface, which increases the number of exposed active sites. epfl.ch The synergistic effects at the interface between the two materials are believed to play a crucial role in the enhanced catalytic activity. epfl.chresearchgate.net

Long-term stability is a critical factor for practical applications of OER electrocatalysts. Nickel-based phosphates have demonstrated good durability in alkaline environments. For instance, Ni₃(PO₄)₂ has been shown to maintain its OER activity after 1000 repeated potential cycles, retaining its elemental composition. rsc.orgrsc.org Similarly, electroless deposited Ni-P alloys have shown very good stability in chronopotentiometry tests, with a nearly constant voltage over 12 hours of operation. nih.gov However, some nickel phosphates may undergo surface transformations during prolonged OER, forming Ni(OH)₂/NiOOH layers. researchgate.net While this can sometimes lead to a change in the catalyst's stoichiometry, the material can still exhibit sustained OER performance due to the high activity of the formed NiOOH. researchgate.net The presence of certain ions, like carbonate, in the electrolyte can influence the stability and performance of nickel-based catalysts. core.ac.uk

Hydrogen Evolution Reaction (HER) Electrocatalysis

Nickel phosphate and its phosphide counterparts have emerged as cost-effective and efficient electrocatalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. Research indicates that the catalytic performance is intricately linked to the material's composition, structure, and the reaction environment.

Porous nickel phosphate (p-NiPO), when synthesized on a titanium sheet and subjected to a low-temperature phosphatization process, demonstrates notable HER activity in alkaline solutions. nih.gov Such catalysts can achieve low overpotentials, for instance, requiring 128 mV to reach a current density of 10 mA cm⁻² and 242 mV for 100 mA cm⁻², showcasing excellent charge transfer and catalytic characteristics. nih.gov The presence of unique Ni-O-P and P-O-P bonds in these three-dimensional mesh structures is believed to provide abundant active sites and create efficient pathways for electron transport. nih.gov

The transformation of nickel phosphate precursors into nickel phosphide phases, such as Ni₂P and Ni₁₂P₅, further enhances HER activity. The phosphorus content plays a crucial role, with phosphorus-rich phases like Ni₂P generally exhibiting higher activity than nickel-rich phases like Ni₁₂P₅. mdpi.comresearchgate.net The (001) surface of Ni₂P, in particular, has been identified as being highly active for HER, drawing structural and electronic analogies to the active sites of highly efficient [NiFe] hydrogenase enzymes. acs.org The mechanism of HER on these materials is sensitive to the pH of the electrolyte, with Ni₂P showing higher activity in strongly acidic and basic conditions. researchgate.net This pH dependence is partly attributed to the in-situ formation of nickel oxides/hydroxides on the surface in strongly basic media, which contributes to the improved activity. researchgate.net

Table 1: HER Performance of Nickel Phosphate/Phosphide-Based Electrocatalysts

| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|---|

| p-NiPO/Ti | 1.0 M KOH | 128 | Not specified | nih.gov |

| Ni₂P Nanoparticles | 0.5 M H₂SO₄ | 102 | 46 | ufl.edu |

| Ni₂P@C Nanorod Array | 0.5 M H₂SO₄ | 186 | Not specified | ufl.edu |

| Ni₂P/rGO | 1.0 M KOH | Not specified | Not specified | ufl.edu |

| Ni₂P Nanowire | Acidic Medium | 100 | Not specified | nih.gov |

Electrocatalytic Oxidation Reactions for Organic Molecules

Nickel phosphate-based materials are effective electrocatalysts for the oxidation of various small organic molecules, a key process in fuel cells and electrochemical sensors. The catalytic activity is primarily attributed to the Ni(II)/Ni(III) redox couple, where Ni(II) species are oxidized to higher-valence active nickel species (NiOOH) that facilitate the oxidation of the organic substrate.

Methanol (B129727): Nanoporous nickel phosphate (Ni₃(PO₄)₂·8H₂O) has been used to modify platinum electrodes, leading to enhanced methanol oxidation in alkaline solutions. nih.gov Similarly, electrodes based on natural phosphate impregnated with nickel nanoparticles have achieved high peak current densities of 110 mA cm⁻² for methanol oxidation. epa.gov Mesoporous nickel phosphate nanotubes and nanosheets also exhibit significantly higher oxidation current densities compared to commercial nickel oxide. rsc.org The mechanism involves the Ni(OH)₂/NiOOH redox transformation, where the high-valence nickel species chemically oxidizes the adsorbed methanol. nih.gov

Urea (B33335): Nickel phosphate nanomaterials display high catalytic performance for urea electro-oxidation in alkaline media. ufl.edu The activity can be further improved by supporting the nickel phosphate on materials like multi-walled carbon nanotubes (MWCNTs), which provide a larger specific surface area and higher electrical conductivity. ufl.edu Studies on different nickel phosphate structures have shown that morphologies like flower-like nanosheet porous films can yield superior oxidation current densities and stability. mdpi.com The process involves the electro-oxidation of Ni(OH)₂ to NiOOH, which then reacts with urea. ufl.edu

Formaldehyde (B43269): Bimetallic catalysts, such as nickel/manganese phosphate supported on carbon nanofibers, have been developed for formaldehyde electro-oxidation. The synergistic effect between nickel phosphate and manganese phosphate, combined with the Ni²⁺/Ni³⁺ redox couple, enhances the catalytic activity. osti.gov

Glucose: Electrodes modified with nickel phosphate nano/micro particles have demonstrated superior electrocatalytic activity towards glucose oxidation. acs.org The oxidation process is understood to be mediated by the nickel hydroxide layer formed on the electrode surface, involving various valence states of nickel ions. researchgate.net

Table 2: Performance in Electrocatalytic Oxidation of Organic Molecules

| Catalyst | Analyte | Peak Current Density | Conditions | Reference |

|---|---|---|---|---|

| CP@Ni@NATPhos/Ni | Methanol | 110 mA cm⁻² | 1 M NaOH + 1 M Methanol | epa.gov |

| CP@Ni@NATPhos/Ni | Ethanol | 83 mA cm⁻² | 1 M NaOH + 1 M Ethanol | epa.gov |

| Meso NiPO NS | Methanol | 44.97 mA cm⁻² | Not specified | rsc.org |

| NiSe₂/NC-450 | Methanol | ~164.68 mA cm⁻² | Not specified | rsc.org |

| NiSe₂/NC-450 | Urea | ~136.04 mA cm⁻² | Not specified | rsc.org |

Integration with Carbonaceous Supports for Improved Charge Transfer

Composites of amorphous mesoporous nickel phosphate (Ni₃(PO₄)₂) grown on rGO sheets have been shown to be highly effective. ufl.edu The rGO network provides an efficient conductive pathway for electrons, facilitating faster charge transfer kinetics, which is crucial for high-rate electrocatalytic reactions. ufl.edu This synergistic effect between the high-capacitance nickel phosphate and the conductive rGO leads to superior electrochemical performance compared to the individual components. ufl.edu

Furthermore, doping the carbon support with heteroatoms like nitrogen (N) and phosphorus (P) can further enhance the catalytic activity. For instance, hybrids of nickel phosphide (Ni₂P) nanoparticles on N-doped reduced graphene oxide (NRGO) exhibit enhanced HER activity. epa.gov The nitrogen doping in the graphene lattice is believed to increase conductivity and create a synergistic electronic coupling with the Ni₂P nanoparticles, thus improving charge transfer and lowering the reaction overpotential. epa.gov Similarly, supporting nickel-based catalysts on N,P co-doped carbon nanosheets (NPCNS) has been shown to improve electrocatalytic performance due to strong metal-support interactions and favorable electronic coupling. mdpi.com These interactions facilitate efficient charge transfer from the support to the active metal centers, thereby enhancing the catalytic process.

Catalytic Research (Non-Electrochemical)

Beyond electrocatalysis, nickel phosphate and phosphide compounds are explored for their utility in conventional heterogeneous catalysis, including selective hydrogenation and as models for biological enzymes.

Hydrogenation Catalysis (e.g., Selective Hydrogenation of Organic Substrates)

In the realm of non-electrochemical hydrogenation, nickel phosphide catalysts, often derived from phosphate precursors, demonstrate unique selectivity for the transformation of organic substrates. The presence of phosphorus modifies the electronic properties and surface geometry of the nickel active sites, enabling chemoselective hydrogenation of specific functional groups.

For example, in the hydrogenation of acetophenone, nickel phosphide nanoparticles have been shown to be active and chemoselective catalysts. rsc.org It is proposed that the positively charged Niδ⁺ sites on the nickel phosphide surface preferentially attract the oxygen atom of the carbonyl group (C=O), while the negatively charged phosphorus atoms create a repulsion with the aromatic ring. rsc.org This interaction weakens the C=O bond and facilitates its hydrogenation to an alcohol, while leaving the aromatic ring intact. rsc.org

Similarly, phosphorus-modified Ni/Al₂O₃ catalysts, containing various nickel phosphide phases (Ni₂P, Ni₃P, and Ni₁₂P₅), have been used for the selective conversion of furfural (B47365) to cyclopentanone. nih.gov In this process, the nickel phosphide sites selectively hydrogenate the furan (B31954) ring to furfuryl alcohol but inhibit its further hydrogenation, allowing subsequent acid-catalyzed reactions to proceed on the support. nih.gov This demonstrates how the tailored activity of the hydrogenation sites on nickel phosphide is crucial for achieving high selectivity towards desired products in multi-step chemical transformations. nih.gov

Biomimetic Catalysis

The structural and functional similarities between the active sites of certain metalloenzymes and synthetic coordination complexes have spurred research into biomimetic catalysis, where synthetic catalysts are designed to mimic the function of natural enzymes.

Metallohydrolases are a class of enzymes that utilize metal ions to catalyze the hydrolysis of various substrates, including the cleavage of phosphoester bonds in molecules like DNA, RNA, and organophosphates. There is interest in developing synthetic catalysts that can mimic the activity of phosphatases.

Research into the biomimetic chemistry of nickel has shown that certain Ni(II) complexes can catalyze the hydrolysis of phosphate diesters, which is a reaction characteristic of phosphoesterases. ufl.edu A proposed mechanism involves the coordination of both the phosphate ester substrate and a nucleophile (like a hydroxide ion) to the same nickel ion center. ufl.edu This coordination activates the nucleophile for an attack on the phosphorus center, leading to the cleavage of the phosphoester bond. ufl.edu However, studies have also indicated that simple Ni(II) complexes are often poor catalysts for this specific reaction compared to complexes of other metals like Cu(II) or Co(III), which can exhibit rate enhancements several orders of magnitude higher. ufl.edu The relatively high pKa of water coordinated to Ni(II) results in a low concentration of the catalytically active metal-hydroxo species at neutral pH, limiting its efficiency. ufl.edu While the direct use of solid nickel phosphate as a phosphoesterase mimic is not extensively documented, the study of soluble nickel phosphonate (B1237965) and other coordination complexes provides fundamental insights into the potential role of nickel centers in modeling the active sites of metallohydrolase enzymes. nih.govresearchgate.net

Mechanistic Insights into Hydrolytic Processes

The hydrolysis of the pyrophosphate (PPi) bond is a fundamental reaction in chemistry and biology. In the context of nickel pyrophosphate, the hydrolytic process would involve the cleavage of the P-O-P bond to form two orthophosphate (PO₄³⁻) ions. This reaction is thermodynamically favorable but can be kinetically slow in the absence of a catalyst.

The presence of Ni²⁺ ions in the nickel pyrophosphate structure can significantly influence the hydrolysis mechanism. Metal ions can act as Lewis acids, coordinating to the oxygen atoms of the pyrophosphate bridge. This coordination can polarize the P-O-P bond, making the phosphorus atoms more susceptible to nucleophilic attack by a water molecule. The proposed general mechanism involves the following steps:

Coordination: The Ni²⁺ ion coordinates to one or more oxygen atoms of the pyrophosphate ligand.

Activation of Water: A water molecule in the coordination sphere of the Ni²⁺ ion may become more acidic, facilitating its deprotonation to form a more nucleophilic hydroxide ion.

Nucleophilic Attack: The activated water molecule or hydroxide ion attacks one of the phosphorus atoms of the pyrophosphate bridge.

Bond Cleavage: The P-O-P bond is broken, leading to the formation of two orthophosphate groups that may remain coordinated to the nickel centers.

The rate and pathway of this hydrolysis can be influenced by factors such as pH, temperature, and the specific coordination environment of the nickel ions in the solid-state structure. In enzymatic systems, inorganic pyrophosphatases, which often contain metal ions like Mg²⁺ in their active sites, catalyze this reaction with high efficiency through a similar mechanism of activating a water molecule for nucleophilic attack. researchgate.net Non-enzymatic catalysis of pyrophosphate hydrolysis has also been studied, demonstrating the role of metal ions in facilitating this reaction. researchgate.net

Investigation of Metal-Ligand Cooperativity in Catalytic Cycles

Metal-ligand cooperativity is a key concept in modern catalysis, where both the metal center and the ligand actively participate in bond activation and formation during a catalytic cycle. In the context of nickel pyrophosphate, the pyrophosphate ligand itself could play a cooperative role in catalytic processes. While specific studies on nickel pyrophosphate demonstrating this are limited, we can infer potential cooperative effects based on research on other nickel-based catalysts.

Nickel complexes are known to catalyze a wide range of reactions, including hydrogenation, cross-coupling, and polymerization. mcmaster.caaps.org In many of these reactions, the ligands surrounding the nickel center are not mere spectators but are actively involved in the catalytic mechanism. For instance, ligands can:

Act as a Proton Relay: A ligand with acidic or basic sites can participate in proton transfer steps, which are crucial in many catalytic cycles. In the case of nickel pyrophosphate, the P-O-H groups that might form upon partial hydrolysis could potentially act as proton donors or acceptors.

Undergo Reversible Structural Changes: Some ligands can undergo reversible changes in their coordination mode or electronic structure, which can facilitate substrate binding, reaction, and product release.

Stabilize Reactive Intermediates: The ligand can help to stabilize high-energy intermediates in the catalytic cycle through electronic or steric effects.